molecular formula C25H22BrN3O2 B15016593 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

Katalognummer: B15016593
Molekulargewicht: 476.4 g/mol
InChI-Schlüssel: TUDMNSIHRQNHAS-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydrazide functional group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. Following the formation of the indole core, the compound undergoes further functionalization to introduce the benzyl, methyl, and bromophenoxy groups. The final step involves the formation of the hydrazide linkage through the reaction of the indole derivative with an appropriate hydrazine reagent .

Analyse Chemischer Reaktionen

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to bind with high affinity to various receptors and enzymes, modulating their activity. The hydrazide functional group can form hydrogen bonds and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H22BrN3O2

Molekulargewicht

476.4 g/mol

IUPAC-Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C25H22BrN3O2/c1-18-23(15-27-28-25(30)17-31-21-11-7-10-20(26)14-21)22-12-5-6-13-24(22)29(18)16-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,28,30)/b27-15+

InChI-Schlüssel

TUDMNSIHRQNHAS-JFLMPSFJSA-N

Isomerische SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC(=CC=C4)Br

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.